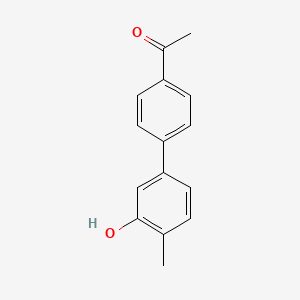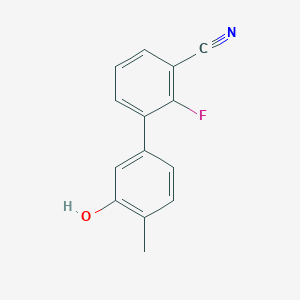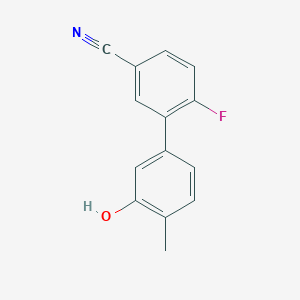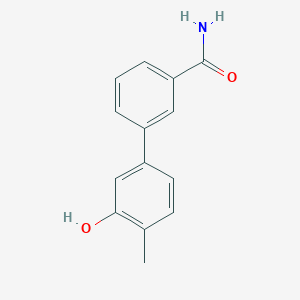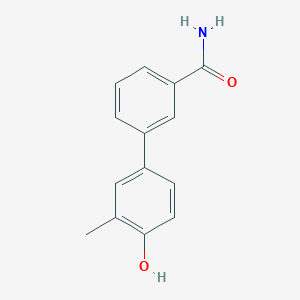
5-(3-Carboxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-3-methylphenol, 95% (5-C3MP) is a synthetic compound with potential applications in numerous scientific fields. It is a highly pure substance, with 95% of the material being the desired compound. 5-C3MP has been studied for its potential to be used in the synthesis of other compounds, its biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a ligand for palladium, allowing the metal to catalyze the reaction between the aryl boronic acid and the aryl or alkenyl halide.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-3-methylphenol, 95% has not been studied for its biochemical or physiological effects. As such, it is not known whether the compound has any effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carboxyphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity, with 95% of the material being the desired compound. This makes it an ideal compound for use in scientific research. However, the compound is not widely available and can be difficult to obtain. Additionally, the compound is relatively expensive, making it cost-prohibitive for some experiments.
Direcciones Futuras
The potential applications of 5-(3-Carboxyphenyl)-3-methylphenol, 95% are numerous and varied. Further research is needed to better understand the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, research should be conducted to explore the compound’s potential use in the synthesis of other compounds, such as polymers, and its potential use in drug delivery systems. Finally, research should be conducted to determine the most cost-effective and efficient methods of synthesizing the compound.
Métodos De Síntesis
5-(3-Carboxyphenyl)-3-methylphenol, 95% is synthesized through a process called the Suzuki coupling reaction, which involves the reaction of an aryl boronic acid and an aryl or alkenyl halide in the presence of a palladium catalyst. The reaction is typically conducted in aqueous solution, and the product is isolated by precipitation. The yield of the reaction is typically high, with some reports of yields as high as 95%.
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)-3-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a model compound for studying the effects of aryl boronic acids in palladium-catalyzed reactions. It has also been used in the synthesis of other compounds, such as polymers, and has been studied for its potential use in drug delivery systems.
Propiedades
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-5-12(8-13(15)6-9)10-3-2-4-11(7-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCJJKNNBBJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683814 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-28-0 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





